2-(Dimethylamino)-4-((2,3-dimethylphenyl)amino)-4-oxobutanoic acid
Descripción
This compound is a substituted butanoic acid derivative featuring a dimethylamino group at position 2 and a 2,3-dimethylphenyl-substituted amide moiety at position 4. The 4-oxobutanoic acid backbone is structurally analogous to amino acids like asparagine but with distinct substituents that modulate its physicochemical and biological properties .
Propiedades
IUPAC Name |
2-(dimethylamino)-4-(2,3-dimethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-6-5-7-11(10(9)2)15-13(17)8-12(14(18)19)16(3)4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJLJGXSURSESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used to produce novel complexes such as triphenyltin, dimethyl, diphenyl, and dibutyl-tin.
Mode of Action
It is known that the compound can be used in a condensation procedure to produce novel complexes. These complexes may interact with their targets in a specific manner, leading to changes in the target’s function or structure.
Biochemical Pathways
It is known that similar compounds have been used in the synthesis of various organic compounds. The compound may therefore play a role in various biochemical reactions, potentially affecting multiple pathways and their downstream effects.
Result of Action
It is known that similar compounds have shown antibacterial efficacy against staphylococcus aureus and escherichia coli. Therefore, it is possible that this compound may also have antibacterial properties.
Actividad Biológica
2-(Dimethylamino)-4-((2,3-dimethylphenyl)amino)-4-oxobutanoic acid, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is part of a class of molecules that exhibit various pharmacological properties, including anti-cancer and anti-inflammatory effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The chemical structure of 2-(Dimethylamino)-4-((2,3-dimethylphenyl)amino)-4-oxobutanoic acid can be represented as follows:
This structure includes a dimethylamino group and a phenyl group, which are significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. Research indicates that it may function as an enzyme inhibitor or modulator, impacting metabolic processes within cells.
Enzyme Inhibition
Studies have demonstrated that compounds similar to 2-(Dimethylamino)-4-((2,3-dimethylphenyl)amino)-4-oxobutanoic acid can inhibit key enzymes involved in cellular proliferation and survival. For instance, inhibition of the F1FO ATP synthase has been noted, which is crucial for ATP production in cells .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits ATP synthase | |
| Anti-cancer Activity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
- Anti-Cancer Studies : In a study assessing the anti-cancer properties of structurally similar compounds, it was found that derivatives could induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .
- Inflammatory Response : Another case study highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases .
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. For example:
- Synthesis and Modification : A one-pot synthesis approach was utilized to create various derivatives with improved solubility and bioavailability, leading to enhanced anti-cancer efficacy .
- Structure-Activity Relationship (SAR) : Investigation into the SAR revealed that modifications on the phenyl ring can significantly influence the compound's potency against specific cancer types .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid
- Key Difference : The phenyl ring in this analog bears a fluorine atom at position 2 instead of methyl groups.
- This compound has been studied for metal coordination and biological activity, suggesting that halogen substituents improve ligand properties for complexation .
DTK400 and DTK420
- DTK400: 4-(2-(2,6-Dimethylphenyl)amino-2-oxoethyl)amino)butanoic acid.
- DTK420: 4-(2-(2,6-Dimethylphenyl)amino-2-oxoethyl)amino)-4-oxobutanoic acid.
- Key Differences :
- Substituent Position : 2,6-Dimethylphenyl vs. 2,3-dimethylphenyl in the target compound.
- Functional Groups : DTK420 includes an additional 4-oxo group, enhancing polarity.
Amino Acid Derivatives
L-Asparagine (2,4-Diamino-4-oxobutanoic Acid)
- Key Difference: Asparagine has amino groups at positions 2 and 4, whereas the target compound replaces these with dimethylamino (position 2) and a substituted anilino group (position 4).
- Asparagine’s primary amino groups facilitate stronger hydrogen bonding, critical for its role in protein synthesis .
Table 1: Comparative Properties of Selected Compounds
- Solubility Trends: The target compound’s low solubility aligns with its hydrophobic substituents, whereas asparagine’s high solubility stems from its polar amino groups.
- Biological Activity: Fluorinated analogs show promise in metal coordination, while amino acid derivatives like asparagine are biologically essential.
Research Implications
- Drug Design : The 2,3-dimethylphenyl group in the target compound may confer selectivity in enzyme inhibition due to steric effects, contrasting with fluorine’s electronic effects in other analogs.
- Material Science: The 4-oxobutanoic acid backbone could serve as a scaffold for synthesizing ligands with tailored metal-binding properties, as demonstrated by fluorinated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
